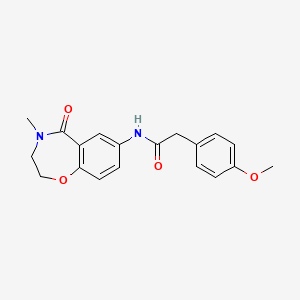
2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group and a tetrahydrobenzo[f][1,4]oxazepin ring, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepin ring and the subsequent attachment of the methoxyphenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Biologische Aktivität
2-(4-Methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O3, and its structure can be represented as follows:
Key Features:
- Molecular Weight: 330.39 g/mol
- Functional Groups: The presence of a methoxy group and a benzoxazepine moiety suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have shown efficacy in inhibiting tumor cell proliferation through various mechanisms:
- Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.
- Cell Cycle Arrest: Inhibition of key cell cycle regulators that prevent cancer cell division.
Case Study:
In vitro studies on related compounds demonstrated a dose-dependent decrease in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 to 30 µM depending on the specific analog tested.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 20 |
| Compound C | A549 | 25 |
Anti-inflammatory Effects
Another area of research indicates that the compound may possess anti-inflammatory properties. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism:
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest:
- Absorption: Moderate absorption rates observed in animal models.
- Metabolism: Potential hepatic metabolism with active metabolites contributing to biological activity.
- Toxicity: Toxicology studies indicate a favorable safety profile at therapeutic doses.
Future Directions
Further research is warranted to elucidate the detailed mechanisms of action and optimize the chemical structure for enhanced efficacy and reduced toxicity. Potential areas include:
- Structure-Activity Relationship (SAR) Studies: To identify critical structural features that enhance biological activity.
- In Vivo Studies: To assess the therapeutic potential in animal models.
- Combination Therapies: Exploring synergistic effects with existing chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-9-10-25-17-8-5-14(12-16(17)19(21)23)20-18(22)11-13-3-6-15(24-2)7-4-13/h3-8,12H,9-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRQABRRTOZCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














